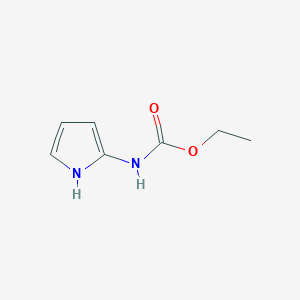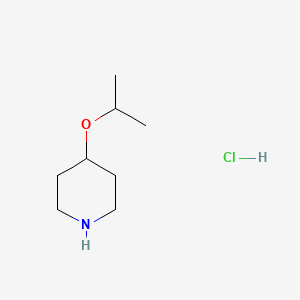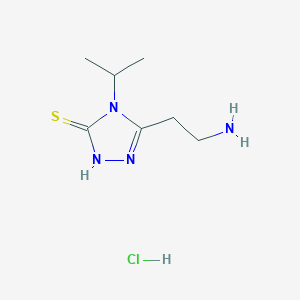
Ethyl 1H-pyrrol-2-ylcarbamate
Overview
Description
Scientific Research Applications
Ethyl Carbamate in Foods and Beverages
Ethyl carbamate, also known as urethane, is the ethyl ester of carbamic acid and occurs at low levels in many fermented foods and beverages. It is genotoxic and carcinogenic to several species, including mice, rats, hamsters, and monkeys, and has been classified as a group 2A carcinogen by the World Health Organization's International Agency for Research on Cancer (IARC) in 2007. The formation mechanisms of ethyl carbamate in foods and beverages include ethanolysis of urea in homogeneous liquid phase and photochemical oxidation of cyanide ion, among others. Various methods have been developed to lower ethyl carbamate levels in food, including optimized production practices and the abatement of precursors through enzymatic, physical, or chemical methods (Weber & Sharypov, 2009).
Hazards of Urethane (Ethyl Carbamate)
Urethane is used alone or in combination with other drugs to produce anesthesia in laboratory animals and has demonstrated antineoplastic properties in animal models. However, it has been shown to increase the incidence of various neoplasms in animals, raising concerns about its safety for use by laboratory personnel. Appropriate guidelines should be followed to ensure the safe use of urethane as an anesthetic agent for laboratory animals (Field & Lang, 1988).
Ethylene Oxide Sterilization
Ethylene oxide (EO) is a sterilizing agent whose use has significantly emerged in the sterilization of medical devices. Recent progress in EO sterilization technologies highlights its promising field for development, focusing on cycle design and validation. Challenges include developing mathematical models to integrate lethality and increase process flexibility without compromising safety. Understanding EO diffusion in different substrates under various conditions is crucial for its effective use in sterilization and aeration processes (Mendes, Brandão, & Silva, 2007).
Hair Ethyl Glucuronide as a Marker for Alcohol Use
Ethyl glucuronide (EtG) is a minor alcohol metabolite proposed as a stable marker in hair for detecting and quantifying long-term alcohol consumption. It remains in hair after the complete elimination of alcohol, offering a unique and important time spectrum for recent alcohol use. Current analytical techniques, including gas chromatography-mass spectrometry and liquid chromatography-tandem mass spectrometry, have been applied to quantify EtG in hair samples, providing useful tools for objective detection of alcohol consumption over extended periods (Crunelle et al., 2014).
Safety and Hazards
While specific safety data for Ethyl 1H-pyrrol-2-ylcarbamate is not available, safety data for related compounds such as Pyrrole and Ethyl acetate suggest precautions such as avoiding heat, sparks, open flames, and hot surfaces, washing contaminated skin thoroughly after handling, and wearing protective gloves, protective clothing, eye protection, and face protection .
properties
IUPAC Name |
ethyl N-(1H-pyrrol-2-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c1-2-11-7(10)9-6-4-3-5-8-6/h3-5,8H,2H2,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWGHSZQCPMXFBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=CC=CN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(Dimethylamino)ethyl]-N-(2-thienylmethyl)propane-1,3-diamine](/img/structure/B1532263.png)


![2-{5,7-dimethyl-2-oxo-1H,2H,4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-6-yl}acetic acid](/img/structure/B1532268.png)



![[1-(3,4-Dimethoxybenzenesulfonyl)piperidin-4-yl]methanamine hydrochloride](/img/structure/B1532273.png)



![1-(Tert-butyl)-4,6-dichloro-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B1532282.png)
![5-Bromo-2-[(4-chlorobenzyl)oxy]benzoyl chloride](/img/structure/B1532284.png)
